

# Application Note: Quantification of 4-Undecylphenol using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Phenol, 4-undecyl-	
Cat. No.:	B1606866	Get Quote

#### Introduction

4-Undecylphenol is an alkylphenol of interest in various fields, including environmental monitoring and as a potential endocrine disruptor. Accurate and reliable quantification is crucial for toxicological studies and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of 4-undecylphenol in solution. The described method is suitable for researchers, scientists, and professionals in drug development and environmental analysis.

### **Principle**

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) for the separation and quantification of 4-undecylphenol. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water. Detection is performed at a wavelength where 4-undecylphenol exhibits maximum absorbance or fluorescence, ensuring high sensitivity and selectivity. Sample preparation involves a simple filtration step for clean samples or a more rigorous Solid Phase Extraction (SPE) for complex matrices to remove interfering substances.

## **Experimental Protocols**



- 1. Materials and Reagents
- 4-Undecylphenol reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade, for SPE)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 ODS)
- Syringe filters (0.45 μm)
- 2. Instrumentation
- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Fluorescence Detector (FLD).
- Analytical column: C18, 5 μm particle size, 4.6 x 250 mm (or similar)
- · Data acquisition and processing software
- 3. Preparation of Standard Solutions
- Stock Standard Solution (1000 μg/mL): Accurately weigh 10 mg of 4-undecylphenol reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 10 μg/mL).
- 4. Sample Preparation
- For Clean Samples (e.g., formulated solutions): Dilute the sample with the mobile phase to fall within the calibration range. Filter the diluted sample through a 0.45 μm syringe filter before injection.



- For Complex Matrices (e.g., environmental water, biological fluids):
  - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
  - Load the sample onto the SPE cartridge.
  - Wash the cartridge with 5 mL of a water/methanol mixture to remove polar impurities.
  - Elute the 4-undecylphenol with a small volume of methanol or acetonitrile.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
  - Filter the reconstituted sample through a 0.45 μm syringe filter prior to HPLC analysis.

#### 5. HPLC Method Parameters

Parameter	Value
Column	C18, 5 μm, 4.6 x 250 mm
Mobile Phase	Acetonitrile : Water (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	40 °C
Detection (DAD)	227 nm
Detection (FLD)	Excitation: 225 nm, Emission: 305 nm
Run Time	10 minutes

#### 6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[1] Key validation parameters include:



- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

### **Data Presentation**

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
% RSD of Peak Area (n=6)	≤ 2.0%

Table 2: Method Validation Summary



Validation Parameter	Result
Linearity (r²)	> 0.999
Range	0.1 - 10 μg/mL
LOD	0.02 μg/mL
LOQ	0.07 μg/mL
Accuracy (% Recovery)	98 - 102%
Precision (Intra-day %RSD)	< 2.0%
Precision (Inter-day %RSD)	< 3.0%

### **Visualizations**

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### References

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- 2. youtube.com [youtube.com]
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